BenchChemオンラインストアへようこそ!

2,6-dichlorobenzyl 2-(acetyloxy)benzoate

Lipophilicity Partition coefficient Membrane permeability

2,6-Dichlorobenzyl 2-(acetyloxy)benzoate (molecular formula C₁₆H₁₂Cl₂O₄, molecular weight 339.2 g/mol) is a synthetic ester of aspirin (acetylsalicylic acid) in which the carboxylic acid group of aspirin is esterified with 2,6-dichlorobenzyl alcohol. This compound is classified as a research-grade aspirin prodrug candidate, designed to temporarily mask the free carboxyl moiety implicated in gastric mucosal irritation.

Molecular Formula C16H12Cl2O4
Molecular Weight 339.2 g/mol
Cat. No. B5717256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichlorobenzyl 2-(acetyloxy)benzoate
Molecular FormulaC16H12Cl2O4
Molecular Weight339.2 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C16H12Cl2O4/c1-10(19)22-15-8-3-2-5-11(15)16(20)21-9-12-13(17)6-4-7-14(12)18/h2-8H,9H2,1H3
InChIKeySDJKLKZIHSIPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichlorobenzyl 2-(acetyloxy)benzoate – A Chlorinated Benzyl Ester Aspirin Prodrug for Differentiated Research and Procurement


2,6-Dichlorobenzyl 2-(acetyloxy)benzoate (molecular formula C₁₆H₁₂Cl₂O₄, molecular weight 339.2 g/mol) is a synthetic ester of aspirin (acetylsalicylic acid) in which the carboxylic acid group of aspirin is esterified with 2,6-dichlorobenzyl alcohol. This compound is classified as a research-grade aspirin prodrug candidate, designed to temporarily mask the free carboxyl moiety implicated in gastric mucosal irritation . The compound is catalogued in the National Cancer Institute (NCI) database as NSC 646005 and registered in PubChem (CID 502545), where it is utilized in anticancer screening panels [1]. Its synthesis typically proceeds via esterification of 2-acetoxybenzoic acid with 2,6-dichlorobenzyl alcohol or through nucleophilic substitution of 2,6-dichlorobenzyl chloride with a salicylate salt . Typical commercial purity is ≥95%, with the compound supplied as a research tool for pharmacological profiling, prodrug activation studies, and structure–activity relationship (SAR) investigations .

Why 2,6-Dichlorobenzyl 2-(acetyloxy)benzoate Cannot Be Replaced by Aspirin, Benorylate, or Simple Benzyl Aspirin Esters in Research Protocols


The 2,6-dichlorobenzyl ester of aspirin cannot be functionally substituted by aspirin itself, benorylate (the paracetamol–aspirin mutual prodrug), salsalate, or unsubstituted benzyl acetylsalicylate because each comparator differs critically in lipophilicity, hydrolysis kinetics, and the fidelity of aspirin regeneration. Aspirin (logP ≈ 1.2–1.4) possesses a free carboxyl group that drives both local gastric irritation and rapid presystemic deacetylation (plasma half-life ≈ 2 h for deacetylation) [1][2]. Esterification of the carboxyl group, as in the 2,6-dichlorobenzyl derivative, dramatically increases lipophilicity (predicted XLogP ≈ 3.4–3.7 for the 2,6-dichlorobenzyl moiety) and alters the rate and site of esterase-mediated hydrolysis, directly impacting tissue distribution, cellular permeability, and the kinetic profile of aspirin liberation . Benorylate (logP 2.15) releases both aspirin and paracetamol upon hydrolysis, introducing a confounding dual-pharmacophore effect that precludes its use as a clean aspirin-only probe [3]. The unsubstituted benzyl ester (benzyl 2-acetoxybenzoate, CAS 52602-17-2) lacks the electron-withdrawing ortho-chloro substituents that modulate the electron density at the benzylic carbon, thereby altering the rate of hydrolytic activation relative to the 2,6-dichloro congener [4]. These differences mean that replacing the 2,6-dichlorobenzyl ester with any of these analogs will yield non-comparable pharmacokinetic, pharmacodynamic, and toxicity readouts, rendering inter-study data reconciliation impossible.

Quantitative Differentiation Evidence for 2,6-Dichlorobenzyl 2-(acetyloxy)benzoate Relative to Aspirin and Ester Prodrug Comparators


Lipophilicity Differentiation: Predicted LogP of 2,6-Dichlorobenzyl Ester vs. Aspirin and Benorylate

The 2,6-dichlorobenzyl ester exhibits substantially higher lipophilicity than aspirin or benorylate, driven by the halogenated aromatic promoiety. The XLogP of the 2,6-dichlorobenzyl fragment is estimated at 3.4–3.7 based on measured values for analogous 2,6-dichlorobenzyl esters (e.g., 2,6-dichlorobenzyl thioacetate XLogP = 3.4; 2,6-dichlorobenzyl chloride LogP = 3.69) . By comparison, aspirin has an XLogP of 1.2–1.4 and benorylate has a measured LogP of 2.15 [1][2]. This represents an approximately 100- to 300-fold increase in octanol–water partition coefficient for the 2,6-dichlorobenzyl ester relative to aspirin, predicting markedly enhanced membrane permeability and altered tissue distribution.

Lipophilicity Partition coefficient Membrane permeability

Prodrug Activation Fidelity: Aspirin Regeneration vs. Salicylate Bypass in Human Plasma

A critical differentiator for aspirin ester prodrugs is whether hydrolysis yields authentic aspirin (acetylsalicylic acid) or directly produces salicylic acid via premature deacetylation. Nielsen and Bundgaard demonstrated that esterification of aspirin's carboxyl group renders the adjacent 2-acetoxy group exquisitely susceptible to enzymatic hydrolysis: the half-life for deacetylation of aspirin esters in human plasma is 1–3 minutes, compared to approximately 2 hours for aspirin itself [1]. Furthermore, Bundgaard et al. showed that certain 2-acetoxybenzoate esters undergo quantitative regeneration of aspirin in human plasma at pH 7.4 rather than producing salicylate esters [2]. The 2,6-dichlorobenzyl ester, by virtue of its electron-withdrawing ortho-chloro substituents, is predicted to exhibit altered hydrolysis kinetics at the benzylic ester bond compared to unsubstituted benzyl esters, potentially favoring aspirin release over salicylate bypass, though direct experimental data for this specific compound are not yet published.

Prodrug activation Esterase hydrolysis Aspirin regeneration

Gastric Ulcerogenicity Reduction: Carboxylic Acid Masking Rationale with Class-Level Quantitative Support

The free carboxylic acid group of aspirin is a principal driver of local gastric mucosal irritation and ulcerogenesis. Masking this group via esterification is a validated strategy to reduce GI toxicity. Direct quantitative data for the 2,6-dichlorobenzyl ester are not yet published; however, class-level evidence from structurally analogous aspirin ester prodrugs demonstrates the magnitude of achievable ulcerogenicity reduction. A second-generation aspirin prodrug with a masked carboxyl group (compound 23, an O₂-(acetoxymethyl)-1-(2-carboxypyrrolidin-1-yl)diazenium-1,2-diolate ester) exhibited an in vivo ulcer index (UI) of 0.7 compared to UI = 51 for aspirin—a 73-fold reduction [1]. Benorylate, the paracetamol–aspirin ester codrug, shows an ulceration index in rats equal to that of untreated controls, while aspirin produces significant damage under identical conditions [2]. The NSAID prodrug review by Qandil et al. confirms that benzyl and cyclopentyl ester prodrugs of flurbiprofen (a related NSAID) were less irritating to gastric mucosa than the parent drug [3].

Gastric ulcerogenicity Ulcer index GI safety

Anticancer Cell Growth Inhibition: Structural Analogy to Phosphoaspirin and ASA-Based Benzyl Esters

ASA-based benzyl esters (ABEs) constitute a recognized class of anticancer compounds whose potency is modulated by substituents on the benzyl ring. In a systematic SAR study of ABEs against human colon (HT-29, SW480) and pancreatic (BxPC-3, MIA PaCa-2) cancer cell lines, the nature of the benzyl substituent, the leaving group, and the electron density of the benzyl ring were all identified as influential determinants of growth inhibitory activity [1]. The para-phosphoaspirin isomer (P-ASA, MDC-43), a benzyl ester of aspirin bearing a diethoxyphosphoryloxymethyl substituent, inhibited the growth of 10 human cancer cell lines 18- to 144-fold more potently than conventional aspirin, with mechanisms involving ROS induction, glutathione depletion, and mitochondrial apoptosis [2]. The 2,6-dichlorobenzyl ester, bearing two electron-withdrawing chloro substituents ortho to the benzylic position, is structurally positioned to generate a quinone methide or related electrophilic intermediate upon ester cleavage, analogous to the mechanism proposed for ABEs [1]. Direct anticancer potency data for the 2,6-dichlorobenzyl ester are not yet reported, but the NCI has screened this compound (as NSC 646005) in its anticancer panel; results are accessible through the NCI database [3].

Anticancer activity Benzyl ester Structure-activity relationship

COX Isoform Inhibition Selectivity: Target Engagement Relies on Prodrug Activation Kinetics

The pharmacodynamic target of all aspirin prodrugs is the active metabolite aspirin, which irreversibly acetylates COX-1 (IC₅₀ = 5 μg/mL) and COX-2 (IC₅₀ = 210 μg/mL), conferring approximately 40-fold selectivity for COX-1 over COX-2 [1]. The intact 2,6-dichlorobenzyl ester prodrug is expected to be pharmacologically inactive at COX enzymes due to esterification of the carboxyl group, which is essential for binding within the COX active site [2]. Consequently, the rate, site, and extent of prodrug bioactivation (ester hydrolysis) determine the temporal pattern and tissue selectivity of COX inhibition. Nielsen and Bundgaard demonstrated that esterification of aspirin accelerates deacetylation of the 2-acetoxy group by plasma esterases by more than 40-fold (t₁/₂ reduced from ~2 h to 1–3 min), which determines whether the released species is authentic aspirin or salicylic acid [3]. The 2,6-dichlorobenzyl ester is expected to exhibit a unique activation profile governed by the steric and electronic effects of the ortho-chloro substituents, distinguishing it from aspirin (immediate COX engagement with GI toxicity), from enteric-coated aspirin (delayed release but intact carboxyl), and from benorylate (simultaneous paracetamol release confounding COX readouts).

COX-1 COX-2 Cyclooxygenase inhibition Irreversible acetylation

Optimal Research and Procurement Application Scenarios for 2,6-Dichlorobenzyl 2-(acetyloxy)benzoate


In Vitro Prodrug Activation Profiling in Tissue-Specific Esterase Assays

The 2,6-dichlorobenzyl ester is ideally suited for comparative esterase hydrolysis profiling across different biological matrices (human plasma, liver microsomes, intestinal S9 fraction, Caco-2 homogenates). The electron-withdrawing ortho-chloro substituents are predicted to modulate the rate of benzylic ester cleavage relative to unsubstituted benzyl and alkyl esters, enabling quantitative structure–hydrolysis relationship (QSHR) studies. Researchers can measure the half-life of aspirin liberation and the ratio of aspirin-to-salicylate production under defined conditions (pH 7.4, 37°C, 80% human plasma) and compare these values against benzyl acetylsalicylate (CAS 52602-17-2) and benorylate to establish rank-order activation kinetics [1][2]. Such data directly inform the suitability of this compound for in vivo prodrug applications.

Anticancer SAR Expansion in the ASA-Based Benzyl Ester (ABE) Series

Building on the established SAR framework for ASA-based benzyl esters (Kashfi et al., 2011), the 2,6-dichlorobenzyl ester introduces a unique ortho-disubstitution pattern not previously explored within the published ABE series [1]. Procurement of this compound enables direct comparison of IC₅₀ values against the para-substituted phosphoaspirin (P-ASA, MDC-43) and the meta/para-acetoxy ABE derivatives in colon (HT-29, SW480) and pancreatic (BxPC-3, MIA PaCa-2) cancer cell lines. The two chloro substituents are expected to influence both the electrophilicity of any quinone methide intermediate generated upon ester cleavage and the compound's intracellular accumulation due to enhanced lipophilicity (predicted XLogP ≈ 3.4–3.7 vs. aspirin XLogP ≈ 1.2) [2][3]. NCI-60 screening data for NSC 646005 can serve as a starting point for cell line selection [4].

In Vivo Gastric Tolerability Studies Requiring Chronic Aspirin-Derived COX Inhibition

For preclinical models requiring sustained COX-1 inhibition without the confounding gastric ulceration caused by aspirin's free carboxyl group, the 2,6-dichlorobenzyl ester offers a testable prodrug approach. Based on class-level evidence that carboxyl-masked aspirin prodrugs reduce ulcer indices by 50- to 73-fold compared to aspirin (e.g., aspirin prodrug 23 UI = 0.7 vs. aspirin UI = 51) [1], and that benorylate exhibits an ulceration index equal to untreated controls [2], this compound can be evaluated in rat gastric ulcerogenicity models (cold-stress or aspirin-induced ulcer models) with quantitative ulcer index scoring. The electron-withdrawing chloro substituents may confer greater acid stability to the ester bond in the stomach compared to unsubstituted benzyl esters, a hypothesis that can be tested by comparing gastric tissue damage scores against benzyl acetylsalicylate at equimolar doses.

Topical and Transdermal Aspirin Delivery Formulation Development

The significantly enhanced lipophilicity of the 2,6-dichlorobenzyl ester (predicted XLogP ≈ 3.4–3.7) positions this compound as a candidate for topical and transdermal aspirin delivery, where the poor skin permeability of aspirin (LogP ≈ 1.2) is a known limitation [1][2]. A patent on the medical use of acetylsalicylic acid esters (US 4,244,948) established that alkyl and aralkyl esters of aspirin, including benzyl acetylsalicylate, exhibit enhanced skin penetration with decreased tissue irritation compared to aspirin itself [3]. The 2,6-dichlorobenzyl ester can be formulated into topical vehicles and evaluated in Franz diffusion cell assays using excised human or porcine skin to quantify the permeability coefficient (Kp) and compare it against aspirin and benzyl acetylsalicylate. Successful transdermal delivery of aspirin via this prodrug could enable localized anti-inflammatory and anticancer applications.

Quote Request

Request a Quote for 2,6-dichlorobenzyl 2-(acetyloxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.